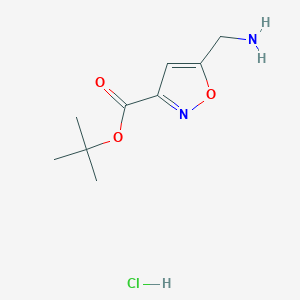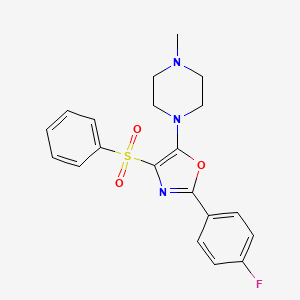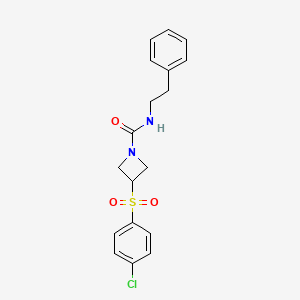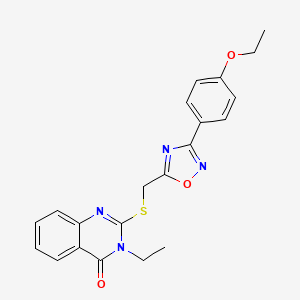![molecular formula C19H11Cl2N3O3S B2655020 N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide CAS No. 313225-16-0](/img/structure/B2655020.png)
N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide” is a chemical compound with the molecular formula C19H11Cl2N3O3S. Its average mass is 432.280 Da and its monoisotopic mass is 430.989807 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on the benzothiadiazole core, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . This core is substituted with various groups, including a 3-chlorophenyl group and a 5-chloro-2-hydroxybenzamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzothiadiazole derivatives are known to undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
BTBC and its derivatives are essential components in OLEDs. Their strong electron-withdrawing ability enhances the electronic properties of luminescent materials. When incorporated into OLED devices, BTBC-based compounds emit light efficiently, leading to vibrant displays in TVs, smartphones, and other electronic screens .
Organic Solar Cells
BTBC derivatives find applications in organic photovoltaics. By acting as acceptor units, they facilitate efficient charge separation and transport within solar cells. Researchers explore BTBC-based materials to improve the power conversion efficiency of organic solar cells .
Organic Field-Effect Transistors (OFETs)
BTBC-containing polymers and small molecules serve as semiconductors in OFETs. These transistors play a crucial role in flexible electronics, sensors, and memory devices. BTBC’s electron-deficient core contributes to charge mobility and device performance .
Luminescent Materials
Beyond OLEDs, BTBC exhibits luminescent properties. Researchers utilize it to create fluorescent dyes, sensors, and imaging agents. Its strong withdrawing ability and fluorophore behavior make it valuable in biological and chemical applications .
Heteroatom-Substituted Polymers
Heteroatom-substituted BTBC polymers have varying energy levels, affecting their charge transport properties. These materials find use in thin-film transistors (TFTs) and other electronic devices .
Anionic Ligands in Coordination Chemistry
A novel derivative of BTBC, N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine (H₂L), contains acidic hydrogen atoms. As an anionic ligand, it can coordinate with metal ions in coordination complexes. Such complexes have applications in catalysis, sensing, and materials science .
Propriétés
IUPAC Name |
N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O3S/c20-10-1-5-17(25)13(7-10)19(26)22-11-2-6-18(14(21)8-11)27-12-3-4-15-16(9-12)24-28-23-15/h1-9,25H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZLCZFRTCWNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)OC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2654942.png)


![2-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2654952.png)

![2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2654955.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)
![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)
